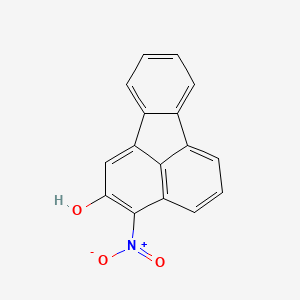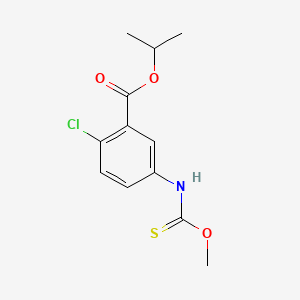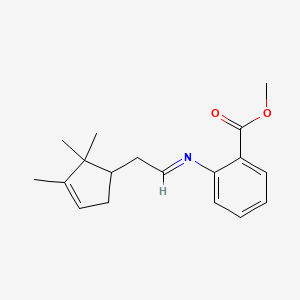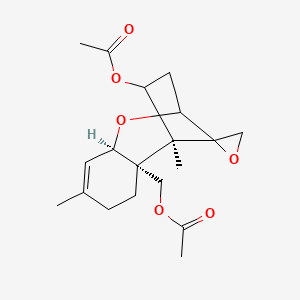
4,15-Diacetylverrucarol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,15-Diacetylverrucarol is a natural trichothecene produced by the fungus Myrothecium verrucaria. It is an acetate derivative of verrucarol and is known for its potent biological activities. This compound has been studied for its effects on plants, where it causes growth retardation, wilting, chlorosis, and necrosis .
Vorbereitungsmethoden
4,15-Diacetylverrucarol is typically prepared through the liquid fermentation of Myrothecium verrucaria mycelium. The fermentation process involves cultivating the fungus in a nutrient-rich medium, followed by extraction and purification of the compound . Industrial production methods may involve optimizing fermentation conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4,15-Diacetylverrucarol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds .
Wissenschaftliche Forschungsanwendungen
4,15-Diacetylverrucarol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of trichothecenes.
Biology: Researchers investigate its effects on cellular processes, including protein synthesis inhibition and cytotoxicity.
Medicine: Studies explore its potential as an anticancer agent due to its ability to inhibit cell growth and induce apoptosis.
Industry: It is being studied for its use as a biopesticide to control invasive plant species like kudzu
Wirkmechanismus
The mechanism of action of 4,15-Diacetylverrucarol involves its ability to inhibit protein synthesis in eukaryotic cells. This is achieved by binding to the ribosome and interfering with the elongation phase of translation. The compound’s cytotoxic effects are attributed to its ability to induce oxidative stress and disrupt cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
4,15-Diacetylverrucarol is unique among trichothecenes due to its specific acetate substitutions at positions 4 and 15. Similar compounds include:
Verrucarol: The parent compound without acetate groups.
T-2 Toxin: Another trichothecene with different functional groups.
Deoxynivalenol: A trichothecene known for its presence in contaminated grains.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and reactivity .
Eigenschaften
CAS-Nummer |
2198-94-9 |
|---|---|
Molekularformel |
C19H26O6 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
[(1S,2R,7R)-11-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-8-14(24-13(3)21)17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14?,15-,16?,17-,18-,19?/m1/s1 |
InChI-Schlüssel |
CVJVDRZXGYXIET-YNFWZOLVSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(C(CC(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Kanonische SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



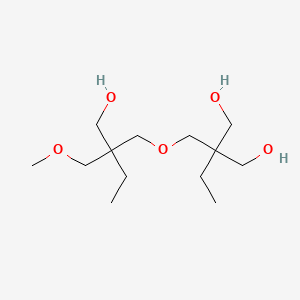
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
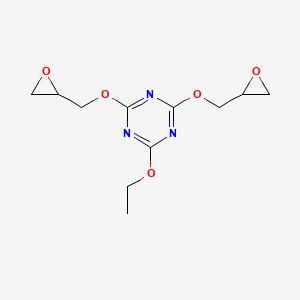

![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
